molecular formula C15H19N5O4 B2713698 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034208-04-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2713698
M. Wt: 333.348
InChI Key: RNOGNJQSKXDSPS-UHFFFAOYSA-N
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Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a methoxy group, a methyl group, a pyrazol ring, a pyrrolidin ring, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups and rings. These groups contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, specific physical and chemical properties are not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with heterocyclic components similar to the query compound have been synthesized and analyzed for their structural properties. Studies like those by Swamy et al. (2013) demonstrate the synthesis of isomorphous structures with heterocyclic analogues, highlighting the importance of these compounds in understanding the chlorine-methyl exchange rule and addressing challenges in structural analysis due to disorder within crystal structures (Swamy et al., 2013).

Antimicrobial Activity

Research by Kumar et al. (2012) on pyrazoline derivatives provides insight into the potential antimicrobial applications of compounds with pyrazolyl and methanone groups. The study reported the synthesis of compounds with antimicrobial activity, indicating the relevance of such molecular frameworks in developing new antimicrobial agents (Kumar et al., 2012).

Corrosion Inhibition

Yadav et al. (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in acidic conditions. Their findings suggest that compounds with pyrazole and methanone functionalities can serve as effective corrosion inhibitors, highlighting an application in materials science and engineering (Yadav et al., 2015).

Chemical Synthesis and Reactivity

The versatility of heterocyclic compounds in chemical synthesis is evident from research focusing on the synthesis of complex molecular structures for various applications, including the development of anticancer and antimicrobial agents. For instance, Gouhar and Raafat (2015) reported on the synthesis of novel compounds with potential anticancer evaluation, demonstrating the utility of heterocyclic frameworks in medicinal chemistry (Gouhar & Raafat, 2015).

Molecular Docking and Bioactivity Studies

Studies on the molecular docking of heterocyclic compounds, as reported by Katariya et al. (2021), provide insights into the bioactivity of these molecules against cancer and microbial pathogens. Such research underscores the potential of compounds with complex heterocyclic structures in drug discovery and development (Katariya et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not available in the retrieved data. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-19-9-11(12(18-19)22-2)15(21)20-7-4-10(8-20)24-14-13(23-3)16-5-6-17-14/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOGNJQSKXDSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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